molecular formula C13H8FN3O3S2 B2874861 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 477511-59-4

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2874861
CAS No.: 477511-59-4
M. Wt: 337.34
InChI Key: WARQMSMGWYNWGR-FYWRMAATSA-N
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Description

This compound features a benzo[d]thiazole scaffold substituted with a 6-fluoro and 3-methyl group, coupled with a 5-nitrothiophene-2-carboxamide moiety via an imine linkage.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O3S2/c1-16-8-3-2-7(14)6-10(8)22-13(16)15-12(18)9-4-5-11(21-9)17(19)20/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARQMSMGWYNWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the removal of O-GlcNAc from serine and threonine residues in proteins. This process is essential for the regulation of cellular processes such as signaling, transcription, and protein degradation.

Mode of Action

The compound interacts with its target, OGA, by inhibiting its activity This inhibition alters the normal function of OGA, leading to an accumulation of O-GlcNAc-modified proteins in the cell

Biochemical Pathways

The inhibition of OGA affects the O-GlcNAcylation pathway . This pathway is involved in the post-translational modification of proteins, which is crucial for cellular processes such as signal transduction, protein-protein interactions, and protein stability. By inhibiting OGA, the compound disrupts the normal functioning of this pathway, leading to changes in the cellular processes mentioned above.

Result of Action

The inhibition of OGA by the compound leads to an accumulation of O-GlcNAc-modified proteins in the cell. This can affect various cellular processes, potentially leading to changes in cell signaling, transcription, and protein degradation. The exact molecular and cellular effects of the compound’s action depend on the specific proteins that are O-GlcNAc modified and the cellular context.

Biological Activity

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole ring : Known for its role in various biological activities.
  • Nitro group : Often associated with enhanced biological activity.
  • Fluorine substituent : Influences lipophilicity and metabolic stability.

The molecular formula is C16H14FN3O3SC_{16}H_{14}FN_3O_3S, and its IUPAC name highlights its functional groups and stereochemistry.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiazole derivatives which have shown urease inhibition and antimalarial activities .
  • Antimicrobial Activity : The presence of the nitro group is often linked to antimicrobial effects, making it a candidate for further exploration against various pathogens.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting a role in anticancer therapies .

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit moderate to high anticancer activity. For example, compounds similar to this compound have demonstrated effectiveness against various tumor cell lines, with IC50 values indicating significant cytotoxicity .

Antimicrobial Properties

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound's structure suggests potential effectiveness against bacteria and fungi, warranting further investigation through in vitro assays against specific strains of interest.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureEffect on Activity
Nitro groupEnhances antimicrobial and anticancer activity
Fluorine substitutionIncreases lipophilicity and metabolic stability
Methyl groupAffects conformational flexibility and binding affinity

Case Studies

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested for their efficacy against Plasmodium falciparum, revealing that modifications at the N-aryl amide group significantly impacted potency .
  • Cytotoxicity Assessment : In vitro studies indicated that derivatives similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting a need for further optimization based on structural modifications .

Comparison with Similar Compounds

Structural Analogues from Thiazolidinone and Thioxoacetamide Families ()

Compounds 9–13 in share a thioxoacetamide backbone but differ in substituents. Key comparisons:

Compound ID Substituents Yield (%) Melting Point (°C) Key Features
12 5-nitro-2-furyl, 4-fluorophenyl 53 155–156 Nitro group enhances electrophilicity
13 5-nitro-2-furyl, 4-chlorophenyl 58 159–160 Chlorine increases lipophilicity
Target 5-nitrothiophene, 6-fluoro-3-methyl N/A N/A Thiophene offers π-conjugation advantages

Key Findings :

  • The nitro group in compound 12 and the target compound likely enhances reactivity toward nucleophilic targets.
  • Fluorine (target) vs. chlorine (compound 13 ) may reduce metabolic instability but lower lipophilicity .

Nitrobenzenesulfonamide Derivatives ()

Compounds 17i–20 feature nitrobenzenesulfonamide groups attached to thiazole scaffolds. For example:

  • 17i : 5-Isopropyl-3-methyl-4-trifluoromethyl substituents.
  • 17k : 4-Chloro-5-isopropyl-3-methyl substituents.
Property 17i Target Compound
Substituents Trifluoromethyl Fluoro, nitrothiophene
Melting Point Not reported Not reported
Synthetic Yield Moderate (~65%) N/A

Key Insights :

  • Trifluoromethyl groups (e.g., 17i ) increase metabolic resistance but may reduce solubility.
  • The target’s nitrothiophene moiety offers a distinct electronic profile compared to sulfonamide derivatives .

Bromothiophene Carboxamide Analogues ()

The compound N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (ZINC11726450) shares structural similarities with the target:

Feature Compound Target Compound
Benzothiazole 6-Acetamido, 3-ethyl 6-Fluoro, 3-methyl
Carboxamide 5-Bromothiophene 5-Nitrothiophene
Bioactivity Not specified (ZINC database) Hypothesized enzyme inhibition

Comparison :

  • Bromine () vs. nitro (target) alters electronic density and binding affinity.
  • Ethyl vs. methyl on benzothiazole may impact steric hindrance in target interactions .

Benzothiazole Acetamide Derivatives ()

Patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) highlight substituent effects:

Compound Substituents Potential Application
Patent Example Trifluoromethyl, phenyl Acetylcholinesterase inhibition
Target Fluoro, nitrothiophene Unconfirmed (structural clues)

Analysis :

  • Trifluoromethyl groups improve blood-brain barrier penetration, whereas the target’s fluorine may prioritize peripheral activity.
  • Phenylacetamide vs. nitrothiophene-carboxamide suggests divergent pharmacophores .

Melting Points and Stability

  • Compounds with nitro groups (e.g., 12, 13) exhibit higher melting points (155–160°C) compared to non-nitro analogs, suggesting enhanced crystallinity .
  • The target’s melting point is unreported but expected to align with nitro-containing analogs.

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